[4-Amino-2-(methylamino)-1,3-thiazol-5-yl](phenyl)methanone
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Overview
Description
4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives, in general, have been found to influence a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone typically involves the formation of the thiazole ring followed by functionalization. One common method involves the reaction of 2-amino-4-methyl-5-acetylthiazole with appropriate reagents to introduce the amino and phenyl groups . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug development and as a lead compound for designing new therapeutic agents .
Industry
In the industrial sector, 4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone is used in the production of dyes, biocides, and other specialty chemicals. Its unique chemical properties make it valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone is unique due to its specific functional groups and reactivity.
Properties
IUPAC Name |
[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-13-11-14-10(12)9(16-11)8(15)7-5-3-2-4-6-7/h2-6H,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWPGESDJHLLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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